molecular formula C90H99Cl2N9O34 B15352280 Teicoplanin A2; Teichomycin A2; MDL-507; Targocid; Targosid

Teicoplanin A2; Teichomycin A2; MDL-507; Targocid; Targosid

Cat. No.: B15352280
M. Wt: 1921.7 g/mol
InChI Key: LCTCUBQFWLTHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a mixture of five closely related compounds and functions by inhibiting bacterial cell wall synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Teicoplanin A2 involves a complex series of reactions starting from amino acids. The process includes the cyclization of a tripeptide derivative using potassium carbonate (K2CO3) and calcium carbonate (CaCO3), followed by reduction of the nitro group with hydrogen (H2) over palladium on carbon (Pd/C). The resulting compound undergoes further reactions including treatment with tert-butyl nitrite, hydrogen fluoride (HBF4), and copper(II) chloride (CuCl2) to obtain the chloro derivative. The final steps involve condensation with a boronic acid derivative and selective deprotection to yield the final product.

Industrial Production Methods: Industrial production of Teicoplanin A2 involves large-scale fermentation processes using specific strains of Actinoplanes teichomyceticus. The fermentation broth is then subjected to a series of extraction, purification, and crystallization steps to isolate the active components.

Chemical Reactions Analysis

Types of Reactions: Teicoplanin A2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reduction reactions typically use hydrogen gas (H2) over palladium on carbon (Pd/C).

  • Substitution: Substitution reactions often involve halogenating agents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of amines and alcohols.

  • Substitution: Formation of chloro derivatives and other substituted compounds.

Scientific Research Applications

Teicoplanin A2 has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a model compound for studying glycopeptide antibiotics.

  • Biology: Employed in microbiological studies to understand bacterial cell wall synthesis and resistance mechanisms.

  • Medicine: Utilized as an antibiotic for treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Industry: Applied in the development of new antibiotics and in quality control processes for pharmaceuticals.

Mechanism of Action

Teicoplanin A2 exerts its antibacterial effects by binding to the D-alanyl-D-alanine terminus of cell wall precursor units, thereby inhibiting the transpeptidation reaction essential for cell wall synthesis. This inhibition leads to cell lysis and death of the bacteria. The molecular targets include the bacterial cell wall peptidoglycan and the enzymes involved in its synthesis.

Comparison with Similar Compounds

  • Vancomycin

  • Televancin

  • Dalbavancin

  • Oritavancin

Teicoplanin A2 stands out due to its stability and lower nephrotoxicity compared to vancomycin, making it a valuable option in clinical settings.

Properties

IUPAC Name

methyl 2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[3-(dec-4-enoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H99Cl2N9O34/c1-5-6-7-8-9-10-11-12-60(110)95-69-76(116)73(113)58(32-103)132-89(69)135-80-55-27-41-28-56(80)128-51-20-16-39(23-46(51)92)79(134-88-68(94-35(3)105)75(115)72(112)57(31-102)131-88)70-86(124)99-66(87(125)126-4)44-29-42(106)30-54(130-90-78(118)77(117)74(114)59(33-104)133-90)61(44)43-21-37(14-17-47(43)107)63(82(120)101-70)96-84(122)65(41)97-83(121)64-40-24-49(109)34(2)52(26-40)129-53-25-36(13-18-48(53)108)62(93)81(119)100-67(85(123)98-64)71(111)38-15-19-50(127-55)45(91)22-38/h9-10,13-30,57-59,62-79,88-90,102-104,106-109,111-118H,5-8,11-12,31-33,93H2,1-4H3,(H,94,105)(H,95,110)(H,96,122)(H,97,121)(H,98,123)(H,99,124)(H,100,119)(H,101,120)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTCUBQFWLTHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)N)O)C)O)O)C(=O)OC)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC=CCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)N)O)C)O)O)C(=O)OC)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H99Cl2N9O34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1921.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.